![molecular formula C6H4BrIO2S B2377416 Methyl 3-bromo-5-iodothiophene-2-carboxylate CAS No. 1355039-67-6](/img/structure/B2377416.png)
Methyl 3-bromo-5-iodothiophene-2-carboxylate
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Description
“Methyl 3-bromo-5-iodothiophene-2-carboxylate” is a heterocyclic compound . It has a molecular weight of 346.97 and its IUPAC name is methyl 3-bromo-5-iodothiophene-2-carboxylate . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “Methyl 3-bromo-5-iodothiophene-2-carboxylate” is1S/C6H4BrIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-bromo-5-iodothiophene-2-carboxylate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 346.97 .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as Methyl 3-bromo-5-iodothiophene-2-carboxylate, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Medicinal Chemistry
Thiophene derivatives are essential in medicinal chemistry. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes Methyl 3-bromo-5-iodothiophene-2-carboxylate potentially useful in industries that require protection against corrosion.
Material Science
In the field of material science, thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that Methyl 3-bromo-5-iodothiophene-2-carboxylate could be used in the development of new semiconductor materials.
Electronics and Optoelectronics
Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . They have made them a center of attention for the past few decades and many researchers have contributed tremendously by designing novel strategies to reach more efficient materials for electronic applications .
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives play a significant role in the fabrication of organic field-effect transistors (OFETs) . This suggests that Methyl 3-bromo-5-iodothiophene-2-carboxylate could be used in the production of these transistors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that Methyl 3-bromo-5-iodothiophene-2-carboxylate could be used in the development of new OLED technologies.
Synthesis of Novel Thiophene-Based Conjugated Polymers
Recent findings in the design and synthesis of novel thiophene-based conjugated polymers for optical and electronic devices using organometallic polycondensation strategies have been highlighted . Nickel- and palladium-based protocols are the main focus of this account . This suggests that Methyl 3-bromo-5-iodothiophene-2-carboxylate could be used in these synthesis processes.
properties
IUPAC Name |
methyl 3-bromo-5-iodothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO2S/c1-10-6(9)5-3(7)2-4(8)11-5/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCJWEBFVJZNRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-5-iodothiophene-2-carboxylate |
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